molecular formula C18H20N2OS B11495849 N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

Cat. No.: B11495849
M. Wt: 312.4 g/mol
InChI Key: GOYGFMIHLKTKFD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide: is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system fused with a thioamide group and an ethoxyphenyl substituent. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide typically involves the reaction of 2-ethoxyaniline with 3,4-dihydroquinoline-1(2H)-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction may also involve the use of reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Advanced techniques like continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-1,2-dione derivatives.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide can be compared with other quinoline derivatives, such as:

    Quinoline-2-carboxamide: Known for its anti-inflammatory properties.

    Quinoline-4-carboxamide: Studied for its potential as an antimalarial agent.

    Quinoline-8-carboxamide: Investigated for its anticancer activity.

Uniqueness: The presence of the ethoxyphenyl and thioamide groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide

InChI

InChI=1S/C18H20N2OS/c1-2-21-17-12-6-4-10-15(17)19-18(22)20-13-7-9-14-8-3-5-11-16(14)20/h3-6,8,10-12H,2,7,9,13H2,1H3,(H,19,22)

InChI Key

GOYGFMIHLKTKFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)N2CCCC3=CC=CC=C32

solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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